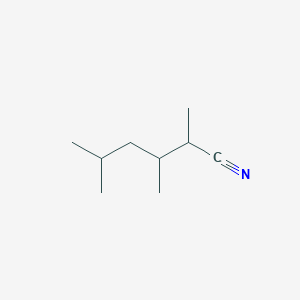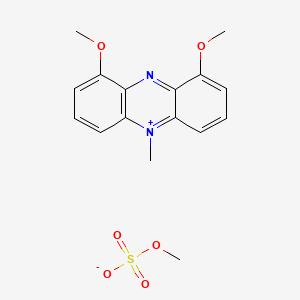
1,9-Dimethoxy-5-methylphenazinium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dimethoxy-5-methylphenazinium methyl sulfate is a photochemically stable electron-transport mediator. It is known for its ability to mediate electron transfer between NAD(P)H and various electron acceptors such as tetrazolium dyes . This compound is widely used in biochemical and medical research due to its stability and versatility.
Métodos De Preparación
The synthesis of 1,9-Dimethoxy-5-methylphenazinium methyl sulfate typically involves the preparation of the starting material, 1-methoxyphenazine, which is then methylated . The reaction conditions often include the use of ligroin for recrystallization and specific temperature controls to ensure purity and yield . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to meet regulatory standards.
Análisis De Reacciones Químicas
1,9-Dimethoxy-5-methylphenazinium methyl sulfate undergoes several types of chemical reactions:
Oxidation and Reduction: It acts as an electron carrier, facilitating redox reactions between NAD(P)H and electron acceptors.
Substitution: The compound can participate in substitution reactions where functional groups are replaced under specific conditions.
Common Reagents and Conditions: Typical reagents include NAD(P)H and tetrazolium dyes, with reactions often conducted in aqueous solutions at controlled pH levels.
Major Products: The reduced form of the compound converts tetrazolium salt to purple precipitate formazan.
Aplicaciones Científicas De Investigación
1,9-Dimethoxy-5-methylphenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an electron mediator in various redox reactions.
Biology: Facilitates the study of dehydrogenase activities by acting as an electron carrier.
Medicine: Employed in diagnostic assays to measure enzyme activities.
Industry: Utilized in the manufacturing of diagnostic kits and biochemical assays.
Mecanismo De Acción
The compound exerts its effects by mediating electron transfer between NAD(P)H and electron acceptors . It does not deteriorate upon storage under scattered light, making it highly stable for laboratory use . The molecular targets include NAD(P)H and various dehydrogenases, with pathways involving the reduction of tetrazolium salts to formazan .
Comparación Con Compuestos Similares
1,9-Dimethoxy-5-methylphenazinium methyl sulfate is unique due to its photochemical stability and versatility as an electron carrier . Similar compounds include:
5-Methylphenazinium methyl sulfate:
1-Hydroxy-5-methylphenazinium methyl sulfate: Another electron carrier with slightly different properties.
2-Amino-5-methylphenazinium methyl sulfate: Used in specific biochemical assays.
Propiedades
Número CAS |
40816-82-8 |
|---|---|
Fórmula molecular |
C16H18N2O6S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1,9-dimethoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C15H15N2O2.CH4O4S/c1-17-10-6-4-8-12(18-2)14(10)16-15-11(17)7-5-9-13(15)19-3;1-5-6(2,3)4/h4-9H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
JQSLVUANVHGGSV-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C2C=CC=C(C2=NC3=C1C=CC=C3OC)OC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


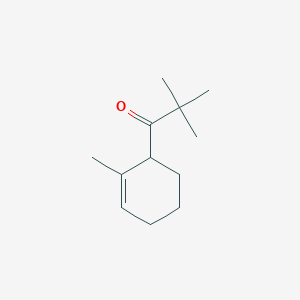
![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
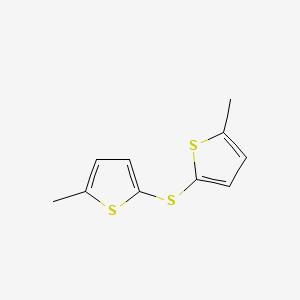
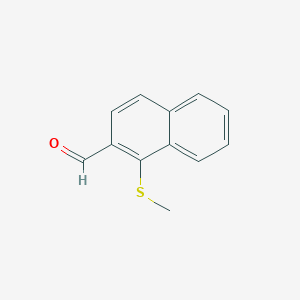
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
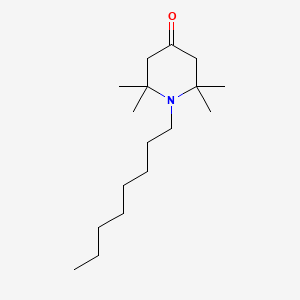
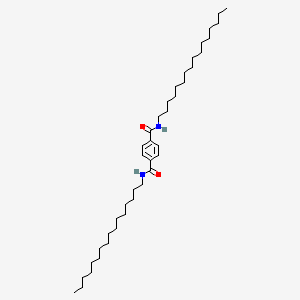


![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)

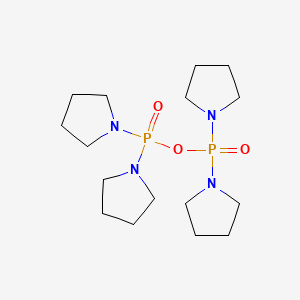
![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
